N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Description
Properties
IUPAC Name |
3-phenyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c1-18(2)21-12-8-13-22-24(21)27-25(30-22)28(17-20-11-6-7-16-26-20)23(29)15-14-19-9-4-3-5-10-19/h3-13,16,18H,14-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMKVASINPTNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- A benzo[d]thiazole moiety, which is known for its diverse biological properties.
- A pyridine ring that may enhance its interaction with biological targets.
- An amide functional group that contributes to its pharmacological properties.
Molecular Formula
The molecular formula of the compound is CHNOS, indicating a significant degree of complexity that may influence its biological activity.
Research suggests that compounds similar to this compound may act as G protein-coupled receptor (GPCR) modulators. GPCRs play crucial roles in various physiological processes, making them significant targets for drug development. The compound's structure suggests potential interactions with dopamine receptors, particularly the D2 receptor subtype, which is implicated in neurological disorders.
Pharmacological Studies
-
Dopamine Receptor Activity
- A study indicated that derivatives of similar thiazole compounds demonstrated partial agonist activity at D2 receptors. This activity was measured through cAMP accumulation assays and β-arrestin recruitment assays, suggesting that the compound might modulate dopaminergic signaling pathways effectively .
-
Behavioral Studies
- In behavioral assays involving conditioned place preference (CPP), compounds related to this compound exhibited significant effects on locomotor activity and reward pathways in animal models. For instance, certain derivatives induced CPP comparable to methamphetamine, highlighting their potential for abuse and therapeutic implications .
Table 1: Summary of Biological Activities
Toxicological Profile
While specific toxicological data on this compound is limited, related compounds have shown varying degrees of toxicity depending on their structural attributes. It is essential to evaluate the safety profile through rigorous preclinical studies before advancing to clinical trials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, molecular properties, and bioactivity data (where available).
Structural Variations and Molecular Properties
Table 1: Key Structural Features and Molecular Data
Key Observations:
Chloro () and methoxy () substituents introduce polar and electronic effects, which may alter binding affinity to hydrophobic targets.
Bioactivity Comparisons
Table 2: Bioactivity Data of Selected Analogues
Key Insights:
- Nitroguanidino-substituted thiazoles () exhibit moderate antimicrobial activity, likely due to electron-withdrawing nitro groups enhancing target interaction. The absence of such groups in the target compound suggests divergent pharmacological profiles.
- Limited bioactivity data for pyridin-2-ylmethyl-substituted propanamides (e.g., –9) highlights the need for targeted assays to evaluate the impact of isopropyl and phenyl groups.
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide?
Answer: The synthesis typically involves a multi-step approach:
Thiazole core formation : Cyclocondensation of substituted thioureas with α-haloketones (e.g., 2-bromo-4-isopropylacetophenone) under reflux in ethanol to generate the benzothiazole scaffold .
Amide coupling : React the thiazole-2-amine intermediate with 3-phenylpropanoic acid derivatives (e.g., acid chlorides or activated esters) using coupling agents like EDCI/HOBt in dichloromethane (DCM) .
N-alkylation : Introduce the pyridin-2-ylmethyl group via nucleophilic substitution using pyridine-2-carbaldehyde and a reducing agent (e.g., NaBH4) in tetrahydrofuran (THF) .
Key validation: Monitor reaction progress via TLC and confirm purity (>95%) by HPLC .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- NMR spectroscopy : Use - and -NMR in DMSO-d6 or CDCl3 to confirm substituent positions (e.g., pyridylmethyl protons at δ 4.5–5.0 ppm, thiazole protons at δ 7.2–8.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C25H26N3OS: 432.1845) .
- HPLC : Assess purity using a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing isopropyl with cyclopropyl or trifluoromethyl groups) to evaluate effects on target binding .
- Bioactivity assays : Test analogs against relevant targets (e.g., kinases, microbial pathogens) using in vitro inhibition assays (IC50 determination) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, prioritizing substituents that enhance hydrophobic or hydrogen-bonding interactions .
Q. What strategies address discrepancies in bioactivity data across different assay systems?
Answer:
- Assay standardization : Replicate experiments under consistent conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Control benchmarking : Compare results with known inhibitors (e.g., imatinib for kinase assays) to validate assay sensitivity .
- Metabolic stability testing : Use liver microsome assays to assess if inactive analogs are rapidly metabolized, explaining false negatives .
Q. How can computational methods predict solubility and permeability challenges for this compound?
Answer:
- LogP/LogD calculations : Use software like MarvinSketch to estimate partition coefficients (e.g., LogP ~3.5) and adjust substituents (e.g., add polar groups) to improve aqueous solubility .
- Molecular dynamics (MD) simulations : Model membrane permeability via bilayer penetration studies in GROMACS .
- QSAR models : Train models on datasets of thiazole derivatives to predict ADMET properties .
Q. What in vitro assays are suitable for evaluating its antifungal or antiviral potential?
Answer:
- Antifungal testing : Use broth microdilution (CLSI M38) against Candida albicans or Aspergillus fumigatus, with fluconazole as a control .
- Antiviral screening : Perform plaque reduction assays (e.g., against MERS-CoV) in Vero cells, measuring EC50 values .
- Cytotoxicity : Counter-screen in HEK293 cells (CC50) to ensure selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
